molecular formula C16H21N3O3 B1359735 Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate CAS No. 72349-01-0

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

Cat. No. B1359735
CAS RN: 72349-01-0
M. Wt: 303.36 g/mol
InChI Key: FLMRUBYTEPLEJH-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anti-bacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showing moderate to talented antibacterial activity. The synthesis involved the use of ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate (Khalid et al., 2016).

  • Antituberculosis Activity : A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues revealed the synthesis of compounds with significant antituberculosis activity. The research involved the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates (Jeankumar et al., 2013).

  • Antimicrobial Activity : Vankadari et al. (2013) synthesized a series of compounds with significant antibacterial and moderate antifungal activities. The compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin and characterized for their biological activities (Vankadari et al., 2013).

Chiral Auxiliary in Chemical Synthesis

  • Kinetic Resolution Using 2-oxoimidazolidine-4-carboxylate : Kubota et al. (1994) investigated a kinetic resolution process using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. The study explored stereospecific amination for the synthesis of compounds (Kubota et al., 1994).

Drug Discovery and Medicinal Chemistry

  • Discovery of NMDA Receptor Ligands : Wright et al. (1999) identified 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, showing potential applications in Parkinson's disease treatment (Wright et al., 1999).

  • Synthesis of Anti-Alzheimer's Agents : Gupta et al. (2020) synthesized N-benzylated derivatives based on the lead compound donepezil, used for Alzheimer's disease treatment. The study showed that these derivatives exhibited an excellent anti-Alzheimer's profile (Gupta et al., 2020).

  • Anti-leukemic Activity : Guillon et al. (2018) synthesized a compound with cytotoxic potential against leukemia cell lines. The study involved the synthesis of 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline (Guillon et al., 2018).

  • Inhibition of Angiotensin-Converting Enzyme : Hayashi et al. (1989) investigated derivatives of 2-oxoimidazolidine-4-carboxylic acid for their angiotensin-converting enzyme inhibitory activities, indicating potential applications in hypertension treatment (Hayashi et al., 1989).

  • Anti-Inflammatory Compound Discovery : Burayk et al. (2022) explored the efficacy of new benzimidazole piperidine and phenoxy pyridine derivatives as anti-inflammatory agents, highlighting their potential in inflammatory therapy (Burayk et al., 2022).

Future Directions

As of now, there is no specific information available on the future directions of this compound. However, given its structural similarity to piperidones, it may be of interest in the development of new pharmaceuticals and in the study of biological processes2.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary sources or professionals in the field for more detailed and specific information.


properties

IUPAC Name

benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-15-17-8-11-19(15)14-6-9-18(10-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMRUBYTEPLEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNC2=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634395
Record name Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

CAS RN

72349-01-0
Record name Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Fujimoto, Y Imaeda, N Konishi, K Hiroe… - Journal of medicinal …, 2010 - ACS Publications
Coagulation enzyme factor Xa (FXa) is a particularly promising target for the development of new anticoagulant agents. We previously reported the imidazo[1,5-c]imidazol-3-one …
Number of citations: 56 pubs.acs.org

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